

molecular structure and formula of 2,5dimethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxytetrahydrofuran

Cat. No.: B146720 Get Quote

An In-depth Technical Guide to 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-dimethoxytetrahydrofuran** (DMTHF), a versatile cyclic acetal widely utilized in organic synthesis. This document details its molecular structure, chemical formula, and physical properties. A significant focus is placed on its application as a key reagent in the Paal-Knorr synthesis of N-substituted pyrroles, a critical reaction in the development of various pharmaceutical compounds. Detailed experimental protocols, spectroscopic data, and safety information are presented to assist researchers and drug development professionals in its effective and safe utilization.

Molecular Structure and Chemical Formula

2,5-Dimethoxytetrahydrofuran is a five-membered heterocyclic ether with two methoxy groups attached to the carbons adjacent to the ring oxygen (C2 and C5). It exists as a mixture of cis and trans isomers.

Molecular Formula: C₆H₁₂O₃

Molecular Weight: 132.16 g/mol

• IUPAC Name: 2,5-dimethoxyoxolane

CAS Number: 696-59-3

• Synonyms: Tetrahydro-2,5-dimethoxyfuran, Protectol DMT

The two stereoisomers, cis and trans, arise from the relative positions of the two methoxy groups with respect to the plane of the tetrahydrofuran ring.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,5-dimethoxytetrahydrofuran** is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Refer
Appearance	Colorless to light yellow liquid	
Boiling Point	145-147 °C	.
Melting Point	-45 °C	-
Density	1.024 - 1.027 g/cm³ at 20 °C	_
Refractive Index (n ²⁰ /D)	1.416 - 1.419	.
Flash Point	38 °C (closed cup)	_
Solubility	Soluble in water and common organic solvents.	-
Purity (typical)	>98.0% (GC)	-

Spectroscopic Data

The structural elucidation and purity assessment of **2,5-dimethoxytetrahydrofuran** are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **2,5-dimethoxytetrahydrofuran** are characteristic of its structure, showing distinct signals for the methoxy and tetrahydrofuran ring protons and carbons. The presence of both cis and trans isomers can lead to a more complex spectrum with multiple sets of signals.

¹H NMR (CDCl₃):

- ~1.8-2.2 ppm: Multiplet, 4H (CH₂ protons of the THF ring)
- ~3.3 ppm: Singlet, 6H (OCH₃ protons)
- ~4.8-5.0 ppm: Multiplet, 2H (CH protons at C2 and C5)

13C NMR (CDCl3):

- ~28-30 ppm: (CH₂ carbons of the THF ring)
- ~55 ppm: (OCH₃ carbons)
- ~105-107 ppm: (CH carbons at C2 and C5)

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-dimethoxytetrahydrofuran** is dominated by absorptions corresponding to C-H and C-O bond stretching.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2820	Strong	C-H stretching (alkane)
1190-1070	Strong	C-O stretching (ether and acetal)
1450-1375	Medium	C-H bending (alkane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,5-dimethoxytetrahydrofuran** results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 132 may be observed,

though it can be weak.

Proposed Fragmentation Pattern: A primary fragmentation pathway involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion at m/z 101. Another significant fragmentation is the cleavage of the tetrahydrofuran ring, leading to a prominent peak at m/z 72. Further fragmentation can result in smaller ions.

Synthesis and Applications

2,5-Dimethoxytetrahydrofuran is a valuable synthetic intermediate, most notably as a surrogate for succinaldehyde in the Paal-Knorr synthesis of pyrroles. This reaction is fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules and pharmaceuticals.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as **2,5-dimethoxytetrahydrofuran**) with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole. The reaction with **2,5-dimethoxytetrahydrofuran**

To cite this document: BenchChem. [molecular structure and formula of 2,5-dimethoxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146720#molecular-structure-and-formula-of-2-5-dimethoxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com